Arnicolide D

Oncology Nasopharyngeal Carcinoma Sesquiterpene Lactone

Select Arnicolide D for its non-interchangeable, multi-targeted mechanism of action, directly inhibiting PI3K/AKT/mTOR, STAT3, and NF-κB pathways. This compound, isolated from Centipeda minima, demonstrates superior anti-proliferative potency against nasopharyngeal carcinoma (NPC) cells versus its analog Arnicolide C, with validated in vivo efficacy in CNE2 xenograft models. It's also a unique probe for ER stress-mediated oncosis in HCC cells via the ATF4-CHOP axis. An essential analytical standard for UPLC-MS quantification of C. minima, its precise procurement is critical for targeted oncogenic pathway research and botanical authentication.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
CAS No. 34532-68-8
Cat. No. B1206537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArnicolide D
CAS34532-68-8
Synonymsarnicolide D
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C
InChIInChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1
InChIKeyNZESEVTYUVXOTC-APDQSUQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arnicolide D (CAS 34532-68-8) Procurement Overview: Sesquiterpene Lactone for Oncology Research


Arnicolide D (CAS 34532-68-8) is a sesquiterpene lactone isolated primarily from Centipeda minima (L.) A. Br. et Aschers, a herbaceous plant used in traditional Chinese medicine [1]. As a member of the sesquiterpene lactone family, it possesses a characteristic α-methylene-γ-lactone moiety critical for its biological activity [2]. The compound has been identified as a dominant and characteristic secondary metabolite within C. minima, making it a key marker for both quality control and pharmacological investigation of this herb [1]. Its research value is predominantly centered on its validated multi-targeted anticancer mechanisms, which have been demonstrated across a range of human cancer models [3].

Arnicolide D vs. Analogs: The Case for Specific Procurement in Sesquiterpene Lactone Research


Sesquiterpene lactones from Centipeda minima, including Arnicolide D, Arnicolide C, Brevilin A (6-O-angeloylplenolin), and Isobutyroylplenolin, share a common biosynthetic origin but exhibit distinct functional profiles due to variations in their ester side chains and stereochemistry [1]. While some compounds, like Arnicolide B and C, are primarily noted for anti-inflammatory effects via MAPK pathway inactivation, Arnicolide D demonstrates a pronounced multi-targeted anticancer profile, directly engaging and inhibiting the PI3K/AKT/mTOR, STAT3, and NF-κB pathways [2][3]. Furthermore, a direct comparative study established that Arnicolide D had a more pronounced anti-proliferative effect on nasopharyngeal carcinoma (NPC) cells than its close structural analog, Arnicolide C [4]. This evidence confirms that Arnicolide D's unique structural features confer a specific and non-interchangeable mechanism of action, making its precise identification and procurement essential for research targeting these specific oncogenic pathways.

Arnicolide D Quantitative Differentiation Evidence for Research Procurement


Arnicolide D Demonstrates Superior Anti-Proliferative Activity Compared to Structural Analog Arnicolide C in NPC Models

In a direct comparative study, Arnicolide D exhibited a more pronounced inhibitory effect on the viability of multiple nasopharyngeal carcinoma (NPC) cell lines than its close structural analog, Arnicolide C, leading the researchers to focus subsequent mechanistic studies on Arnicolide D alone [1].

Oncology Nasopharyngeal Carcinoma Sesquiterpene Lactone

Arnicolide D Exerts Stronger Cytotoxic Activity than Cisplatin on HT-29 Colon Cancer Cells

A study comparing Arnicolide D and the standard chemotherapeutic agent cisplatin found that Arnicolide D exerted stronger cytotoxic activity on the human colon carcinoma HT-29 cell line [1]. Furthermore, this enhanced potency was coupled with a favorable selectivity profile, as Arnicolide D demonstrated weaker cytotoxicity toward normal cells compared to cisplatin [1].

Colorectal Cancer Chemotherapy Natural Product

Arnicolide D Selectively Targets Nasopharyngeal Carcinoma Cells While Sparing Normal Nasopharyngeal Epithelium

Arnicolide D demonstrates a high therapeutic index by selectively inhibiting cancer cell proliferation. In MTT assays, the 48-hour IC50 values against a panel of NPC cell lines (CNE1, CNE2, HONE1, HK1) were consistently in the low micromolar range, while its cytotoxic effect on normal human nasopharyngeal epithelial cells (NP69) was markedly lower [1][2].

Oncology Selective Toxicity Nasopharyngeal Carcinoma

In Vivo Efficacy of Arnicolide D: Dose-Dependent Tumor Growth Inhibition in a CNE2 Xenograft Model

Arnicolide D demonstrates significant and dose-dependent antitumor activity in vivo. In a CNE2 cell-derived xenograft model in nude mice, intraperitoneal administration of Arnicolide D resulted in substantial tumor volume reduction compared to vehicle-treated controls [1].

Oncology In Vivo Pharmacology Nasopharyngeal Carcinoma

Arnicolide D Inhibits NF-κB Pathway and Suppresses Melanoma Tumor Growth In Vivo

Arnicolide D's mechanism extends to inhibiting the NF-κB pathway, a validated target in melanoma. In vivo studies showed that treatment with Arnicolide D significantly reduced tumor burden in a B16F10 allograft mouse model, confirming its efficacy in an immunocompetent setting [1].

Melanoma NF-κB Signal Transduction

Arnicolide D Induces ER Stress-Mediated Oncosis in Hepatocellular Carcinoma Cells

Beyond apoptosis, Arnicolide D has been shown to induce a distinct form of non-apoptotic cell death, oncosis, in hepatocellular carcinoma (HCC) cells. This effect is mediated through the induction of endoplasmic reticulum (ER) stress and the activation of the PERK-eIF2α-ATF4-CHOP pathway in a reactive oxygen species (ROS)-dependent manner [1].

Hepatocellular Carcinoma ER Stress Oncosis

High-Impact Application Scenarios for Arnicolide D in Preclinical and Translational Research


Nasopharyngeal Carcinoma (NPC) Lead Discovery and Target Validation

Arnicolide D is an ideal tool compound for NPC research due to its demonstrated superior potency over its analog Arnicolide C, well-characterized IC50 values across multiple NPC cell lines, and a favorable in vitro selectivity window over normal nasopharyngeal cells [1][2]. Its established in vivo efficacy in CNE2 xenograft models provides a solid foundation for mechanism-of-action studies focusing on the PI3K/AKT/mTOR and STAT3 pathways [2].

Investigating NF-κB Pathway Inhibition in Melanoma and Colorectal Cancer

Researchers studying the role of NF-κB in cancer can leverage Arnicolide D's validated activity as a pathway inhibitor [1]. Its demonstrated ability to suppress tumor growth in both a melanoma allograft model and to outperform cisplatin in a colon cancer cell line provides a strong rationale for its use in comparative efficacy studies against other known NF-κB inhibitors [2].

Exploring Non-Apoptotic Cell Death Mechanisms in Hepatocellular Carcinoma

For studies investigating endoplasmic reticulum (ER) stress and non-canonical cell death pathways, Arnicolide D serves as a unique chemical probe. It is a validated inducer of ROS-dependent, ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, operating through the ATF4-CHOP axis [1]. This makes it distinct from compounds that solely induce apoptosis and valuable for exploring therapeutic strategies against apoptosis-resistant HCC.

Quality Control Marker for Centipeda minima Herbal Products

In the analytical chemistry and quality control sector, Arnicolide D is a validated marker compound for the authentication and standardization of the medicinal herb Centipeda minima [1]. Its identification as one of the dominant sesquiterpene lactones in this herb makes it an essential analytical standard for UPLC-MS based quantification in botanical raw materials and extracts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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